
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a methoxymethoxy group and a dimethylamine group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine typically involves the following steps:
Formation of the Methoxymethoxy Group: The methoxymethoxy group can be introduced by reacting the corresponding alcohol with chloromethyl methyl ether in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.
Introduction of the Dimethylamine Group: The dimethylamine group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce amine derivatives.
Scientific Research Applications
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the synthesis of DNA or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxymethoxybenzoic Acid: Similar in structure but with a carboxylic acid group instead of the dimethylamine group.
8-Methoxymethoxy-1-naphthoic Acid: Similar in structure but with a carboxylic acid group instead of the dimethylamine group.
Uniqueness
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is unique due to the presence of both the methoxymethoxy and dimethylamine groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
CAS No. |
116468-90-7 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
8-(methoxymethoxy)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17NO2/c1-15(2)12-8-4-6-11-7-5-9-13(14(11)12)17-10-16-3/h4-9H,10H2,1-3H3 |
InChI Key |
WIOPBUAMUODUGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
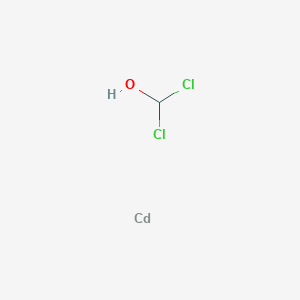
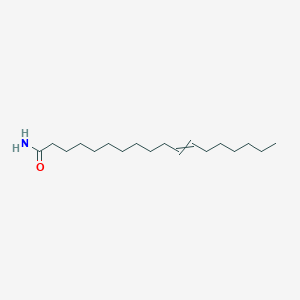
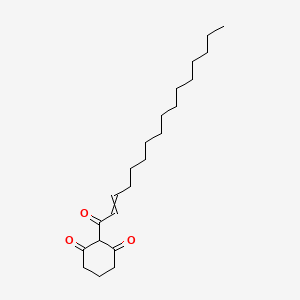
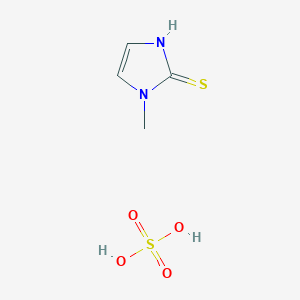
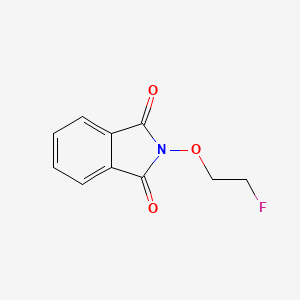
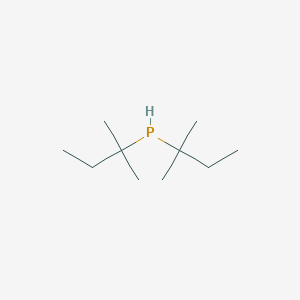

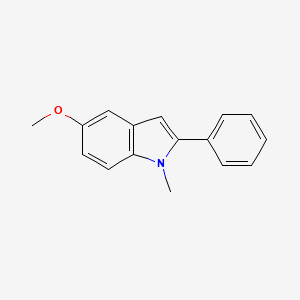
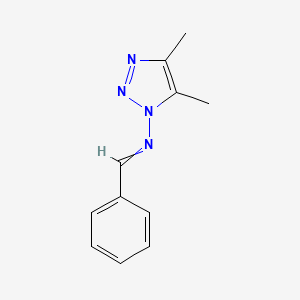
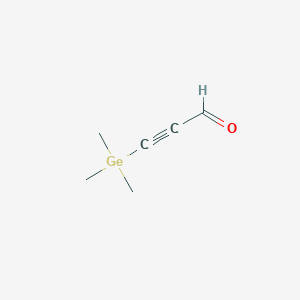
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
